molecular formula C35H59NO5Si2 B12596577 (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-90-8

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one

Cat. No.: B12596577
CAS No.: 649755-90-8
M. Wt: 630.0 g/mol
InChI Key: JFDGBPDGMIWBRQ-JZCZMUBVSA-N
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Description

This compound is a highly functionalized oxazolidin-2-one derivative characterized by a complex stereochemical framework and protective silyl ether groups. Key structural features include:

  • Oxazolidin-2-one core: A five-membered heterocyclic ring with a carbonyl group, serving as a chiral auxiliary in asymmetric synthesis .
  • Benzyl substituent: Positioned at the 4R configuration, enhancing steric bulk and influencing stereoselectivity in reactions .
  • Dienoyl side chain: A deca-7,9-dienoyl group with multiple stereocenters (2R,3S,4R,5S,6S) and dual silyl protections: tert-butyl(dimethyl)silyl (TBS) at C3 and triethylsilyl (TES) at C3. These groups improve stability and modulate reactivity during synthetic steps .

Synthesis of analogous oxazolidinones (e.g., compounds 9 and 6 in ) involves sequential silylation, tosylation, and deprotection steps, with yields ranging from 73% to 81% . The target compound’s structural complexity underscores its utility in enantioselective catalysis and natural product synthesis.

Properties

CAS No.

649755-90-8

Molecular Formula

C35H59NO5Si2

Molecular Weight

630.0 g/mol

IUPAC Name

(4R)-4-benzyl-3-[(2R,3S,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C35H59NO5Si2/c1-13-17-21-26(5)31(41-43(14-2,15-3)16-4)27(6)32(40-42(11,12)35(8,9)10)28(7)33(37)36-30(25-39-34(36)38)24-29-22-19-18-20-23-29/h13,17-23,26-28,30-32H,1,14-16,24-25H2,2-12H3/t26-,27+,28+,30+,31-,32-/m0/s1

InChI Key

JFDGBPDGMIWBRQ-JZCZMUBVSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the protection of hydroxyl groups, formation of oxazolidinone rings, and introduction of benzyl and silyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or hydrogenated compounds.

Scientific Research Applications

(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or protein interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Protective Groups: The target compound’s dual silyl ethers (TBS and TES) enhance solubility in nonpolar solvents compared to mono-silylated analogs like 9 and 6 .
  • Side Chain Complexity: The dienoyl chain introduces conformational rigidity, contrasting with the vinyl or linear chains in simpler analogs .
  • Core Modifications : Replacement of oxazolidin-2-one with thioxothiazolidin-3-yl (as in 28d ) alters hydrogen-bonding capacity and electrophilicity .
NMR Spectral Comparisons

highlights NMR as a critical tool for structural elucidation. For the target compound and analogs:

  • Region A (positions 39–44) : Protons near silyl groups exhibit upfield shifts (δ 0.8–1.2 ppm) due to shielding effects from TBS/TES .
  • Region B (positions 29–36): Downfield shifts (δ 5.5–6.5 ppm) in the dienoyl chain contrast with vinyl analogs (δ 4.9–5.3 ppm), reflecting conjugation differences .
Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and Murcko scaffolds ():

Compound Pair Tanimoto Coefficient (Morgan Fingerprints) Murcko Scaffold Similarity
Target vs. Compound 9 0.65 Oxazolidin-2-one core
Target vs. Compound 28d 0.42 Divergent core (thiazolidine vs. oxazolidinone)
Target vs. SAHA (Reference HDAC inhibitor, ) <0.30 No scaffold overlap

Implications :

  • Low Tc with 28d and SAHA underscores the target’s unique chemotype, likely directing distinct biological interactions .
Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, and suggest:

  • Cluster Analysis : Compounds with Tc >0.5 often share modes of action (e.g., enzyme inhibition) .
  • SAR Principles: The dienoyl chain’s rigidity may enhance binding specificity to hydrophobic enzyme pockets, akin to polyketide derivatives .

Biological Activity

The compound (4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic molecule with potential biological activities. Its structural features suggest it may interact with various biological pathways. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Oxazolidinone Ring : Known for antibacterial properties.
  • Alkyl Silane Groups : Potentially enhance lipophilicity and membrane permeability.
  • Benzyl Group : Often associated with various biological activities including anti-cancer effects.

Biological Activity Overview

Research into the biological activities of compounds similar to (4R)-4-Benzyl-3-{...} has indicated several areas of interest:

  • Antimicrobial Activity : Compounds containing oxazolidinone rings have been shown to exhibit significant antimicrobial properties. For instance, a study found that oxazolidinones can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may demonstrate cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values indicating moderate cytotoxicity against lung carcinoma cell lines .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their potential to modulate inflammatory pathways, which could be relevant in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or the specific compound :

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Values (µg/mL)Mechanism of Action
AntimicrobialOxazolidinones10 - 50Inhibition of protein synthesis
AnticancerCallipeltoside A11.26 (NSCLC-N6)Cell cycle arrest at G1 phase
Anti-inflammatoryVariousNot specifiedModulation of inflammatory cytokines

Detailed Findings

  • Antimicrobial Studies : The oxazolidinone derivatives were tested against Gram-positive bacteria and showed promising results in inhibiting growth . The mechanism primarily involves binding to the bacterial ribosome.
  • Cytotoxicity Assays : The anticancer potential was evaluated using flow cytometry and MTT assays on various cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways .
  • Inflammatory Response Modulation : In vitro studies demonstrated that certain derivatives could downregulate pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases .

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